molecular formula C29H27NO3 B15087159 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate CAS No. 355429-08-2

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B15087159
CAS No.: 355429-08-2
M. Wt: 437.5 g/mol
InChI Key: COBDHTOYMCUOEI-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure substituted with ethylphenyl and oxoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the ethylphenyl groups through Friedel-Crafts alkylation. The oxoethyl group can be introduced via an acylation reaction using appropriate acylating agents under acidic or basic conditions. The final step often involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethylphenyl)propanoic acid: A structurally similar compound with different functional groups.

    1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene: Another related compound with a different core structure.

    (4-Ethylphenyl)(4-methylphenyl)methanol: A compound with similar substituents but different functional groups.

Uniqueness

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups and the quinoline core structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

355429-08-2

Molecular Formula

C29H27NO3

Molecular Weight

437.5 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C29H27NO3/c1-4-20-9-13-22(14-10-20)26-17-25(24-8-6-7-19(3)28(24)30-26)29(32)33-18-27(31)23-15-11-21(5-2)12-16-23/h6-17H,4-5,18H2,1-3H3

InChI Key

COBDHTOYMCUOEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC)C

Origin of Product

United States

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